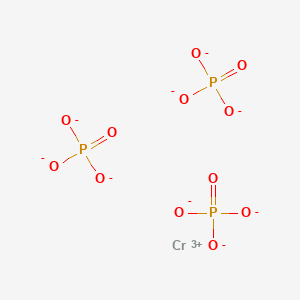
3-Hydroxyquinoline N-oxide
説明
3-Hydroxyquinoline N-oxide is a potent inhibitor of the electron transport chain with Kd of 64 nM for the ubiquinol-ferricytochrome c oxidoreductase segment (Complex III) of the respiratory chain .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
8-Hydroxyquinoline derivatives represent an important type of “privileged structure”, possessing a rich diversity of biological properties . A novel fluorescent zinc complex with 8-hydroxyquinoline containing benzimidazole ligands has been designed and synthesized .
Chemical Reactions Analysis
Quinoline has attracted considerable attention as an important heterocyclic pharmacophore, and it is amply explored for broad-ranging biological effects . The protic attack releases a quinoline, Hq, a neutral molecule .
科学的研究の応用
Synthesis of Complex Natural Products
3-Hydroxyquinoline N-oxide serves as a key intermediate in the synthesis of complex natural products such as aurachins . Researchers have developed methods to synthesize 3-hydroxyquinoline N-oxides from ketones, which are then applied to the total synthesis of these bioactive compounds. This process is crucial for understanding the structure and function of natural products and for the development of new pharmaceuticals.
Medicinal Chemistry
In medicinal chemistry, 3-Hydroxyquinoline N-oxide derivatives are explored for their therapeutic potential . Quinoline motifs, including those derived from 3-hydroxyquinoline N-oxide, are found in several pharmacologically active compounds. They are investigated for a broad spectrum of activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.
Chemical Synthesis
The compound is used in chemical synthesis, where it acts as a substrate for various reactions . Its N-oxide moiety can serve as a directing group, enabling region-selectivity in C-H functionalization. This property is particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in many drugs and industrial chemicals.
Environmental Studies
3-Hydroxyquinoline N-oxide is studied for its role in environmental degradation processes . Its derivatives are known to be involved in the microbial degradation of quinoline, which is a persistent pollutant in industrial wastewater. Understanding the degradation pathways can lead to the development of more effective environmental remediation strategies.
Analytical Chemistry
In analytical chemistry, 3-Hydroxyquinoline N-oxide derivatives are utilized for the spectrophotometric and luminescent determination of metal ions . Their ability to form stable coordination compounds (chelates) makes them useful in various analytical applications, including the detection and quantification of metals.
Material Science
3-Hydroxyquinoline N-oxide is also relevant in material science, particularly in the design of coordination compounds for electronic applications . Its derivatives can be used to create heterometallic complexes with unique optical and electronic properties, which are of interest for developing new materials for technological applications.
作用機序
Target of Action
3-Hydroxyquinoline N-oxide is a functionalized quinoline, a structural unit that is widespread in various natural products and functional materials . It has been found to target mitochondrial complex II (succinate-ubiquinone oxidoreductase) . This complex plays a crucial role in the electron transport chain, which is essential for cellular respiration and energy production.
Mode of Action
The compound acts as an inhibitor of mitochondrial complex II . By inhibiting this complex, it disrupts the normal flow of electrons within the electron transport chain, leading to a decrease in the production of ATP, the main energy currency of the cell. This disruption can lead to cell death, making 3-Hydroxyquinoline N-oxide a potential therapeutic agent.
Biochemical Pathways
The inhibition of mitochondrial complex II by 3-Hydroxyquinoline N-oxide affects the electron transport chain, a key biochemical pathway in cellular respiration . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP, such as signal transduction, DNA replication, and muscle contraction.
Pharmacokinetics
The compound is synthesized from ketones having a 2-nitrophenyl group at the α-position relative to the carbonyl group . The substrates are prepared via a S_NAr reaction or a Sonogashira coupling
Result of Action
The primary result of 3-Hydroxyquinoline N-oxide’s action is the inhibition of mitochondrial complex II, leading to a disruption in the electron transport chain . This disruption decreases ATP production, which can lead to cell death. Therefore, 3-Hydroxyquinoline N-oxide has potential therapeutic applications, particularly in conditions where the induction of cell death is beneficial, such as in cancer treatment.
Safety and Hazards
According to the safety data sheet, 3-Hydroxyquinoline N-oxide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
特性
IUPAC Name |
1-oxidoquinolin-1-ium-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOCAKHNPIOFBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344232 | |
| Record name | 3-Hydroxyquinoline N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyquinoline N-oxide | |
CAS RN |
59953-98-9 | |
| Record name | 3-Hydroxyquinoline N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




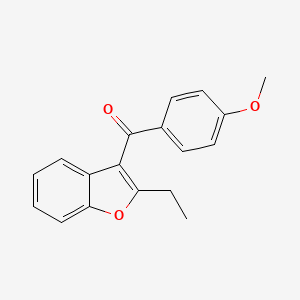
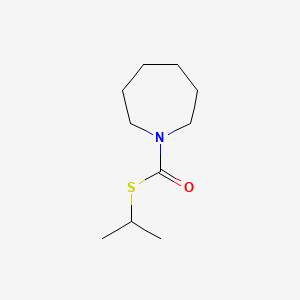
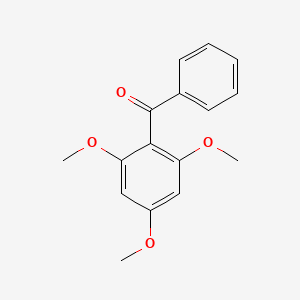
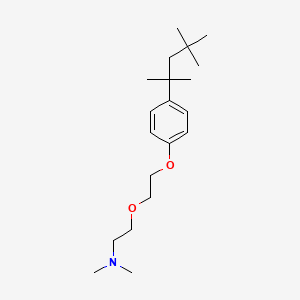

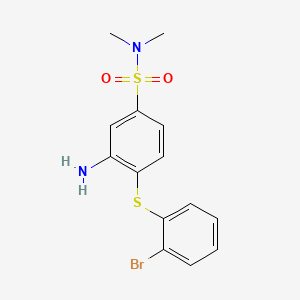
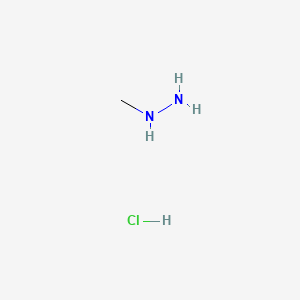


![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-butyl-, 4-propylcyclohexyl ester](/img/structure/B1615558.png)


